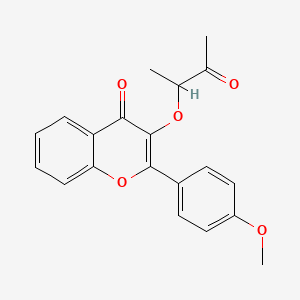![molecular formula C16H15N3O B7722133 2-[(benzylamino)methyl]-1H-quinazolin-4-one](/img/structure/B7722133.png)
2-[(benzylamino)methyl]-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzylamino)methyl]-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antifungal activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylamino)methyl]-1H-quinazolin-4-one typically involves the reaction of 2-aminobenzamide with benzylamine in the presence of a suitable catalyst. One common method is the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines . This reaction utilizes copper(II) acetate as an environmentally benign catalyst in combination with a mild base and proceeds well in anisole, a sustainable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzylamino)methyl]-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazolinone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-[(benzylamino)methyl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A double-ring heterocyclic system with two nitrogen atoms, known for its broad range of biological activities.
Pyridazinone: A derivative of pyridazine, also exhibiting diverse biological activities.
Uniqueness
2-[(Benzylamino)methyl]-1H-quinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a versatile compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-[(benzylamino)methyl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-13-8-4-5-9-14(13)18-15(19-16)11-17-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOKCLRLNBGOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNCC2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(3,4-Dimethoxyphenyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7722088.png)

![[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine](/img/structure/B7722098.png)
![8-Amino-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B7722106.png)
![2-[8-(4-Ethoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B7722108.png)

![8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B7722116.png)
![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B7722119.png)


